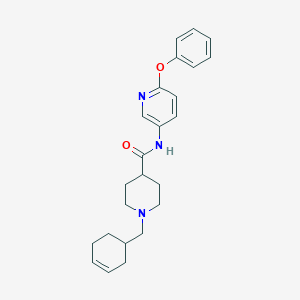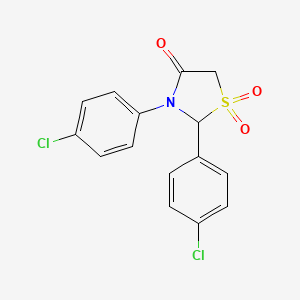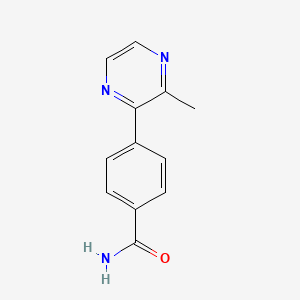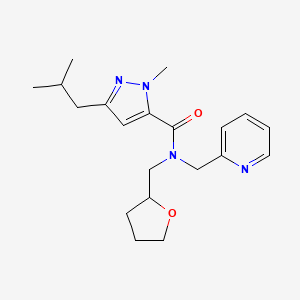
1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the central nervous system by inhibiting neuronal activity. The inhibition of GABA transaminase leads to an increase in the levels of GABA, which can have a range of effects on the brain and body.
Mecanismo De Acción
1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide increases the levels of GABA, which can have a range of effects on the brain and body. GABA is an inhibitory neurotransmitter that reduces neuronal activity, which can have a calming effect on the brain and reduce the risk of seizures.
Biochemical and Physiological Effects
The increase in GABA levels caused by 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can have a range of biochemical and physiological effects on the brain and body. GABA is involved in the regulation of sleep, anxiety, and mood, and an increase in GABA levels can have a calming effect on the brain. 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which can have a range of effects on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is also highly potent, which means that it can be used at low concentrations, reducing the risk of toxicity. However, one limitation of 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One area of interest is the use of 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in the treatment of addiction. Studies have shown that 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can reduce drug-seeking behavior and attenuate the rewarding effects of drugs of abuse, and further research is needed to explore its potential as a treatment for addiction. Another area of interest is the use of 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in the treatment of anxiety disorders. Studies have shown that 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can reduce anxiety-like behavior and improve cognitive function, and further research is needed to explore its potential as a treatment for anxiety. Finally, further research is needed to explore the long-term effects of 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide on the brain and body, particularly with regard to its potential for neurotoxicity.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been studied extensively in preclinical models and has shown promise in the treatment of a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In animal models of epilepsy, 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to reduce seizure frequency and increase the threshold for seizure induction. In addiction models, 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior and attenuate the rewarding effects of drugs of abuse. In anxiety models, 1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to reduce anxiety-like behavior and improve cognitive function.
Propiedades
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-24(20-13-15-27(16-14-20)18-19-7-3-1-4-8-19)26-21-11-12-23(25-17-21)29-22-9-5-2-6-10-22/h1-3,5-6,9-12,17,19-20H,4,7-8,13-16,18H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZVAZGIHMWMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyclohexen-1-ylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diisophthalic acid](/img/structure/B3826424.png)
![N-(3-ethynylphenyl)-2-(4-{[(3-ethynylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826425.png)
![N-(benzyloxy)-2-[(3-bromobenzyl)thio]acetamide](/img/structure/B3826438.png)
![2-[(3-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3826447.png)
![2-[(3-bromobenzyl)thio]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B3826457.png)
![2-[(3-bromobenzyl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3826461.png)

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3826471.png)



![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]acetamide](/img/structure/B3826509.png)
![2-[4-(benzyloxy)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3826517.png)